2-Chloro-4-formyl-6-methoxyphenyl benzoate
Description
2-Chloro-4-formyl-6-methoxyphenyl benzoate (CAS: 832674-53-0) is a synthetic organic compound with the molecular formula C₁₅H₁₁ClO₄ and a molar mass of 290.70 g/mol . Structurally, it consists of a benzoate ester moiety linked to a substituted phenyl ring bearing three functional groups: a chloro (-Cl) substituent at position 2, a formyl (-CHO) group at position 4, and a methoxy (-OCH₃) group at position 6. However, specific applications remain undocumented in the available literature, necessitating further research .
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHMRINVZNETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251565 | |
| Record name | 4-(Benzoyloxy)-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-53-0 | |
| Record name | 4-(Benzoyloxy)-3-chloro-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzoyloxy)-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl benzoate typically involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl benzoate.
Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl benzoate.
Substitution: 2-Amino-4-formyl-6-methoxyphenyl benzoate (when reacted with amines).
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate
- Molecular Formula : C₁₅H₁₀BrClO₄
- Molar Mass : 369.59 g/mol
- Key Structural Differences :
- A bromo (-Br) atom replaces the chloro (-Cl) at position 2 on the benzoate ring.
- The benzoate ester is further substituted with a chloro group at position 2 (2-chlorobenzoate), unlike the parent compound’s unsubstituted benzoate.
- Physicochemical Properties :
- The additional chloro group on the benzoate may alter solubility and reactivity .
Methyl 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoate
- Structural Features: The benzoate ester is replaced by a propanoate ester (CH₃OCOCH(CH₃)O-). Retains the 2-chloro, 4-formyl, and 6-methoxy substituents on the phenyl ring.
- Functional Impact: The propanoate chain introduces steric bulk and flexibility, which could reduce crystallinity compared to the rigid benzoate. The methyl group on the propanoate may influence metabolic stability in biological systems .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallography and Intermolecular Interactions : While direct crystallographic data for these compounds is unavailable, analogous studies suggest that halogen substituents (Cl, Br) and formyl groups participate in hydrogen bonding and halogen bonding , influencing crystal packing . The bromo derivative’s higher density and boiling point (predicted) may correlate with stronger van der Waals forces .
- Synthetic Utility : The formyl group in all three compounds offers a reactive site for further derivatization (e.g., condensation reactions), positioning them as versatile intermediates in organic synthesis .
- Methodological Context : Tools like SHELX programs, widely used for small-molecule crystallography, could elucidate structural details of these compounds if crystallized .
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl benzoate is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a formyl group, and a methoxy group. Its unique chemical properties make it a subject of interest in various biological research fields, including medicinal chemistry and enzyme inhibition studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H11ClO4
- Molecular Weight : 290.7 g/mol
- LogP : 3.6045
- Polar Surface Area : 42.579 Ų
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
Enzyme Inhibition :
The compound can inhibit specific enzymes by covalently modifying their active sites. This modification alters the functionality of the enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Protein-Ligand Interactions :
It serves as a valuable probe for studying protein-ligand interactions, providing insights into biochemical pathways and cellular processes.
Biological Activity Overview
The compound has demonstrated various biological activities, including:
-
Anticancer Activity :
Research indicates that this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways. This suggests its potential as an anticancer agent. -
Antimicrobial Activity :
Preliminary studies show that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use in developing new antimicrobial agents. -
Enzyme Inhibition Studies :
Derivatives of this compound have shown significant inhibitory effects on specific enzymes crucial for metabolic processes.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Cancer Research : A study found that this compound inhibited the growth of various cancer cell lines while sparing non-cancerous cells, indicating a selective mechanism that could be exploited in cancer therapy.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
